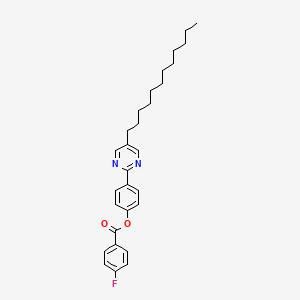
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate is an organic compound with a complex structure that includes a pyrimidine ring substituted with a dodecyl chain and a phenyl ring substituted with a fluorobenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions for this reaction can vary, but it generally requires mild temperatures and can be performed in various solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of products depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in studies of cellular processes and interactions due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-(Pyridin-2-YL)pyrimidin-2-YL)phenyl 4-fluorobenzoate: This compound has a similar structure but with a pyridinyl group instead of a dodecyl chain.
Dihydrocholesteryl 4-fluorobenzoate: This compound is similar in that it contains a fluorobenzoate group, but it has a different core structure.
Uniqueness
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate is unique due to the presence of both a long dodecyl chain and a fluorobenzoate group. This combination of structural features imparts specific chemical and physical properties that can be advantageous in various applications, such as enhancing solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
139907-15-6 |
|---|---|
Molekularformel |
C29H35FN2O2 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
[4-(5-dodecylpyrimidin-2-yl)phenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C29H35FN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-23-21-31-28(32-22-23)24-15-19-27(20-16-24)34-29(33)25-13-17-26(30)18-14-25/h13-22H,2-12H2,1H3 |
InChI-Schlüssel |
MWYZFEUMOQKFSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
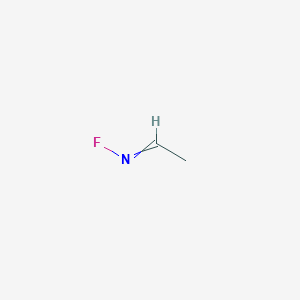
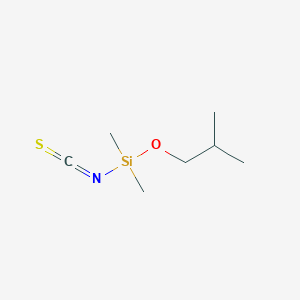
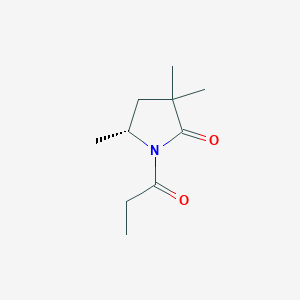

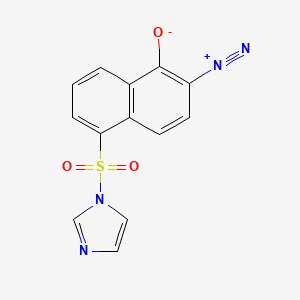
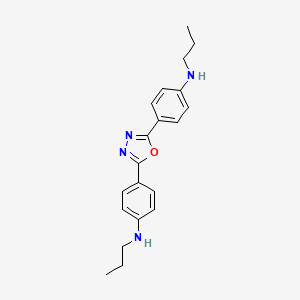
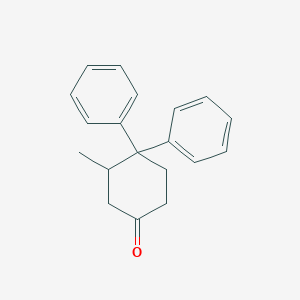
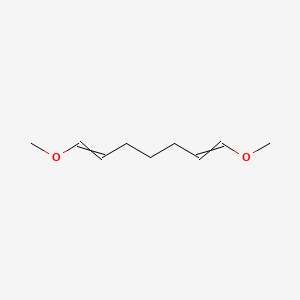
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
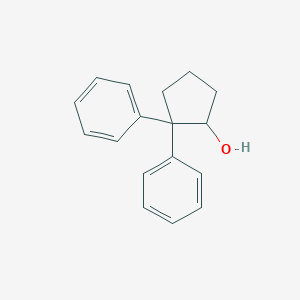
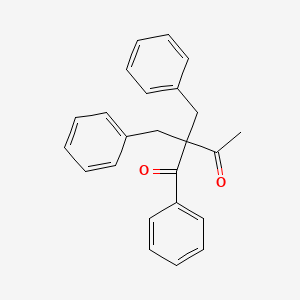
![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)
